6-(4-Cyanophenyl)picolinic acid
Overview
Description
6-(4-Cyanophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyanophenyl group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenyl)picolinic acid typically involves multi-step reactions. One common method includes the reaction of 4-cyanobenzaldehyde with picolinic acid under specific conditions. The reaction may involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized using industrial methods that focus on cost-effectiveness and environmental sustainability. These methods may involve the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyanophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
6-(4-Cyanophenyl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt viral replication and inhibit the growth of cancer cells . The compound may also interfere with cellular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 4-position.
Uniqueness
6-(4-Cyanophenyl)picolinic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
6-(4-cyanophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOFKVSKLJDCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687001 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-53-6 | |
Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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